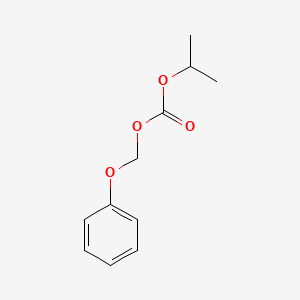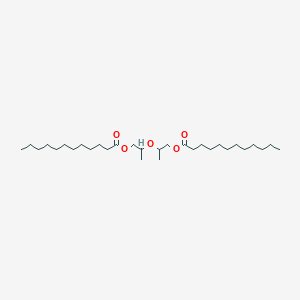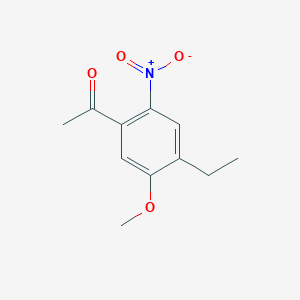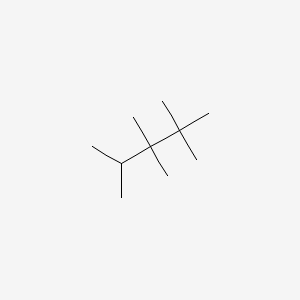
2,2,3,3,4-Pentamethylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4-Pentamethylpentane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is part of the larger family of alkanes, which are saturated hydrocarbons known for their relatively low reactivity compared to other organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4-Pentamethylpentane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of 2,2,3,3,4-Pentamethylpentene, which involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of petrochemical processes. These processes include the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification steps to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,4-Pentamethylpentane can undergo several types of chemical reactions, including:
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (Pd, Pt)
Substitution: Halogens (Cl2, Br2) with UV light or radical initiators
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated alkanes
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4-Pentamethylpentane has several applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography due to its well-defined structure and properties.
Biology: Studied for its potential effects on biological membranes and lipid bilayers.
Medicine: Investigated for its potential use as a solvent in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2,3,3,4-Pentamethylpentane primarily involves its interactions with other molecules through van der Waals forces. Due to its non-polar nature, it can dissolve non-polar substances and disrupt lipid bilayers in biological membranes. This disruption can affect membrane fluidity and permeability, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3-Tetramethylbutane
- 2,2,4-Trimethylpentane
- 2,3,3-Trimethylpentane
Uniqueness
2,2,3,3,4-Pentamethylpentane is unique due to its specific branching pattern, which affects its physical and chemical properties. For example, its boiling point and melting point differ from those of its isomers due to the unique arrangement of its carbon atoms .
Eigenschaften
CAS-Nummer |
16747-44-7 |
|---|---|
Molekularformel |
C10H22 |
Molekulargewicht |
142.28 g/mol |
IUPAC-Name |
2,2,3,3,4-pentamethylpentane |
InChI |
InChI=1S/C10H22/c1-8(2)10(6,7)9(3,4)5/h8H,1-7H3 |
InChI-Schlüssel |
WKQBIIUOSATALN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



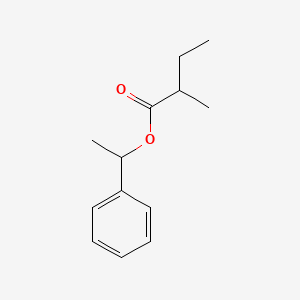
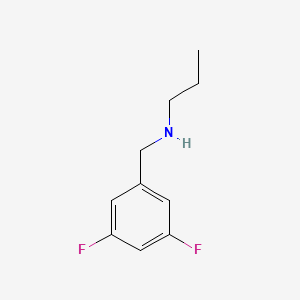


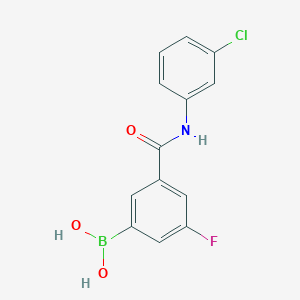
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
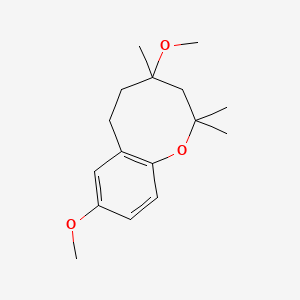
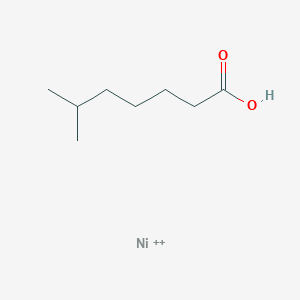
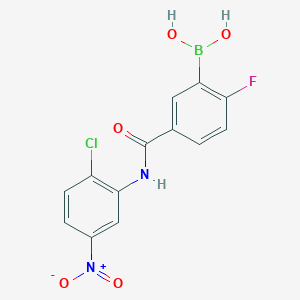
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)-](/img/structure/B12641838.png)
